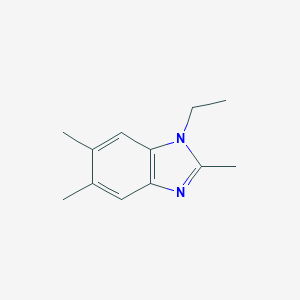

1-Ethyl-2,5,6-trimethylbenzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-2,5,6-trimethylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole itself is a bicyclic compound formed by the fusion of benzene and imidazole rings

Vorbereitungsmethoden

The synthesis of 1-Ethyl-2,5,6-trimethylbenzimidazole typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. One common method is the Phillips–Ladenburg reaction, where 1,2-diaminobenzenes react with carboxylic acids under high temperatures . Another method involves the reaction of 1,2-diaminobenzenes with aldehydes, followed by oxidation . Industrial production methods often utilize catalytic redox cycling, such as the (Ce(IV)/Ce(III))/H₂O₂ redox-mediated oxidation of Schiff intermediates .

Analyse Chemischer Reaktionen

1-Ethyl-2,5,6-trimethylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The imine group in benzimidazole can be alkylated or acylated. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2,5,6-trimethylbenzimidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethyl-2,5,6-trimethylbenzimidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division . This property makes them effective as anticancer agents. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-2,5,6-trimethylbenzimidazole can be compared with other benzimidazole derivatives such as:

- 2-Methylbenzimidazole

- 5,6-Dimethylbenzimidazole

- 1,5,6-Trimethylbenzimidazole These compounds share a similar core structure but differ in the number and position of substituents. The unique combination of ethyl and methyl groups in this compound enhances its chemical stability and biological activity compared to its analogs .

Biologische Aktivität

1-Ethyl-2,5,6-trimethylbenzimidazole (ETMB) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of ETMB, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₁₂H₁₆N₂

- IUPAC Name : this compound

- CAS Number : 116313-47-4

The compound features an ethyl group and three methyl groups attached to the benzimidazole core, which influences its chemical stability and biological activity.

The biological activity of ETMB is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Inhibition of Tubulin Polymerization : Like other benzimidazole derivatives, ETMB can inhibit the polymerization of tubulin, which is essential for cell division. This mechanism is particularly relevant in cancer therapy as it disrupts mitotic spindle formation.

- Antimicrobial Activity : ETMB exhibits significant antimicrobial properties against a range of pathogens. It has been shown to inhibit the growth of bacteria and fungi through disruption of cellular processes .

Antimicrobial Properties

ETMB has demonstrated potent antimicrobial activity against various microorganisms. In studies comparing its efficacy with other benzimidazole derivatives, ETMB showed superior activity against specific strains of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison with Similar Compounds |

|---|---|---|

| Escherichia coli | 32 µg/mL | More effective than 2-methylbenzimidazole |

| Staphylococcus aureus | 16 µg/mL | Comparable to 5,6-dimethylbenzimidazole |

| Candida albicans | 64 µg/mL | Less effective than thiabendazole |

Anticancer Activity

Research indicates that ETMB may have potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. Notably, studies have reported:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- IC₅₀ Values : Approximately 15 µM for MCF-7 cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Ghosh et al. (2020) evaluated the antimicrobial efficacy of ETMB against multidrug-resistant bacterial strains. The results indicated that ETMB significantly reduced bacterial load in infected models compared to control groups .

Case Study 2: Cancer Cell Apoptosis

In a study by Zhang et al. (2019), ETMB was tested on HeLa cells. The findings demonstrated that treatment with ETMB led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting its potential use in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of ETMB, it is essential to compare it with other benzimidazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Methylbenzimidazole | Moderate | Low |

| 5,6-Dimethylbenzimidazole | Low | High |

This comparison highlights that while ETMB exhibits strong antimicrobial properties, its anticancer efficacy is moderate compared to some other derivatives.

Eigenschaften

IUPAC Name |

1-ethyl-2,5,6-trimethylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-5-14-10(4)13-11-6-8(2)9(3)7-12(11)14/h6-7H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABOZGICOOTOMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=C(C(=C2)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.